Hexadecyltrimethylammonium stearate
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Overview
Description
Hexadecyltrimethylammonium stearate is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to form micelles and interact with both hydrophilic and hydrophobic substances. This compound is particularly valued for its role in emulsification, ion exchange, and as a conditioning agent in personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hexadecyltrimethylammonium stearate typically involves a three-step reaction process:
Formation of N,N-dimethylhydrazine salt: This is achieved by reacting N,N-dimethylhydrazine with an alcohol.
Synthesis of hexadecyltrimethylammonium bromide: The N,N-dimethylhydrazine salt is then reacted with hexadecane bromide.
Formation of this compound: Finally, hexadecyltrimethylammonium bromide is reacted with stearic acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the purity and efficiency of the product.
Chemical Reactions Analysis
Types of Reactions: Hexadecyltrimethylammonium stearate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Ion Exchange Reactions: Often conducted in aqueous solutions where the compound can exchange its cationic part with other ions in the solution.
Major Products:
Substitution Reactions: Products include various substituted ammonium compounds.
Ion Exchange Reactions: Result in the formation of new ionic compounds depending on the ions present in the solution.
Scientific Research Applications
Hexadecyltrimethylammonium stearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in cell lysis buffers for DNA extraction and as an antimicrobial agent.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form micelles.
Industry: Utilized in personal care products such as shampoos and conditioners for its conditioning properties
Mechanism of Action
The mechanism of action of hexadecyltrimethylammonium stearate involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic substances, making them soluble in water. The compound’s cationic nature allows it to interact with negatively charged molecules, disrupting cell membranes and leading to cell lysis. This property is particularly useful in antimicrobial applications and DNA extraction .
Comparison with Similar Compounds
- Cetrimonium bromide
- Cetrimonium chloride
- Cetrimonium stearate
Comparison: Hexadecyltrimethylammonium stearate is unique due to its specific combination of a long hydrophobic tail and a quaternary ammonium head, which provides excellent surfactant properties. Compared to cetrimonium bromide and cetrimonium chloride, this compound has a higher molecular weight and different solubility characteristics, making it more suitable for certain applications such as emulsification and ion exchange .
Properties
CAS No. |
124-23-2 |
---|---|
Molecular Formula |
C37H77NO2 |
Molecular Weight |
568.0 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;octadecanoate |
InChI |
InChI=1S/C19H42N.C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-19H2,1-4H3;2-17H2,1H3,(H,19,20)/q+1;/p-1 |
InChI Key |
DXQWPBNWAKTXPF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC[N+](C)(C)C |
Origin of Product |
United States |
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